molecular formula C11H12N6O4S B2868097 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097901-81-8

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2868097
CAS No.: 2097901-81-8
M. Wt: 324.32
InChI Key: MXWKEUKPCZNZNA-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazoles, and oxadiazoles, often in the presence of catalysts and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism by which 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4S/c1-7-3-9(15-20-7)11-14-10(21-16-11)5-13-22(18,19)8-4-12-17(2)6-8/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWKEUKPCZNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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